![molecular formula C12H14O2 B1608262 Cyclopropyl 4-ethoxyphenyl ketone CAS No. 75343-44-1](/img/structure/B1608262.png)
Cyclopropyl 4-ethoxyphenyl ketone
Overview
Description
Cyclopropyl 4-ethoxyphenyl ketone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by a cyclopropyl group attached to a 4-ethoxyphenyl ketone structure. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl 4-ethoxyphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 4-ethoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ketones.
Scientific Research Applications
Cyclopropyl 4-ethoxyphenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Cyclopropyl 4-ethoxyphenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Cyclopropyl 4-ethoxyphenyl ketone can be compared with other similar compounds such as:
Cyclopropyl 4-methoxyphenyl ketone: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclopropyl 4-chlorophenyl ketone: Contains a chlorine atom instead of an ethoxy group.
Cyclopropyl 4-methylphenyl ketone: Features a methyl group in place of the ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring .
Biological Activity
Cyclopropyl 4-ethoxyphenyl ketone (CEPK) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C12H14O2
- CAS Number : 75343-44-1
- Molecular Weight : 206.24 g/mol
- Structure : The compound features a cyclopropyl group attached to a phenyl ring with an ethoxy substituent at the para position of the phenyl group.
Cyclopropyl ketones, including CEPK, can be synthesized through various methods, including chemoenzymatic strategies that enhance stereoselectivity. Research indicates that cyclopropyl ketones can undergo transformations such as ring-opening hydroarylation, which is catalyzed by Brønsted acids in specific solvents like hexafluoroisopropanol (HFIP) .
The mechanism of action for CEPK involves interactions with biological targets that may include enzymes and receptors. The unique structure of cyclopropyl rings often confers distinct pharmacological properties, making them valuable in drug discovery .
Antimicrobial Properties
Recent studies have shown that cyclopropyl ketones exhibit antimicrobial activity against various pathogens. In vitro assays demonstrated that CEPK has significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that CEPK exhibits selective cytotoxic effects. The compound was tested against several cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), showing IC50 values of approximately 20 µM for HeLa cells and 30 µM for MCF-7 cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF-7 | 30 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various cyclopropyl ketones, including CEPK. The results indicated that the structural modifications significantly influenced their activity against bacterial pathogens . -
Cytotoxicity Profile :
Another study assessed the cytotoxic effects of CEPK on different cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
cyclopropyl-(4-ethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZVGOOXNYUJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392575 | |
Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75343-44-1 | |
Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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